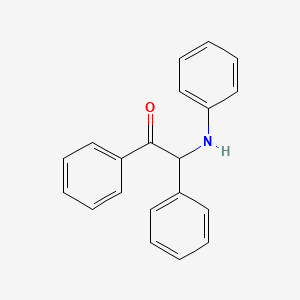

Acetophenone, 2-phenyl-2-phenylamino

Description

Significance of α-Amino Ketone Motifs in Advanced Organic Synthesis

The α-amino ketone motif is a crucial structural unit in the fields of synthetic and medicinal chemistry. rsc.orgresearchgate.net These compounds are not only integral building blocks for creating a wide array of natural products but are also found in many biologically and pharmacologically active molecules. colab.ws Their importance is underscored by their role as versatile intermediates for the synthesis of other valuable compounds, such as 2-amino alcohols and various nitrogen-containing heterocycles, owing to the reactivity of their carbonyl groups. colab.wsnih.gov

Chiral α-amino ketones, in particular, are common substructures in numerous natural products and pharmaceuticals. nih.govrsc.org Consequently, the development of efficient and stereocontrolled methods for preparing these compounds remains an important goal in synthetic chemistry. nih.govrsc.org The utility of α-amino ketones extends to their application as precursors in the synthesis of molecules that exhibit inhibitory activity against various enzymes, making them valuable for in vitro studies. researchgate.net

Overview of 2-Anilino-1,2-diphenylethanone as a Representative α-Amino Ketone Scaffold

2-Anilino-1,2-diphenylethanone, with the chemical name Acetophenone (B1666503), 2-phenyl-2-phenylamino, is a specific example of an α-amino ketone. nih.gov Its structure features a central ketone group with an amino group attached to the adjacent carbon atom (the α-carbon). This particular molecule is characterized by the presence of three phenyl groups, contributing to its structural complexity.

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

| Molecular Formula | C20H17NO |

| Molecular Weight | 287.36 g/mol |

| CAS Number | 5722-91-8 |

| IUPAC Name | 2-anilino-1,2-diphenylethanone |

| Synonyms | Acetophenone, 2-phenyl-2-phenylamino; desylaniline |

| Density | 1.166 g/cm³ |

| Boiling Point | 473.6°C at 760 mmHg |

| Flash Point | 169.9°C |

This table presents computed and experimental properties for 2-Anilino-1,2-diphenylethanone. nih.govchemsrc.com

Research Landscape of α-Amino Carbonyl Compounds and Their Derivatives

The research field dedicated to α-amino carbonyl compounds is dynamic and continually expanding, driven by the synthetic importance of this molecular framework. rsc.orgresearchgate.net A significant portion of this research focuses on the development of novel and efficient synthetic methodologies. researchgate.net

Key strategies for the synthesis of α-amino ketones that have been explored include:

Oxidation and Reduction Reactions: Various methods utilize oxidation or reduction steps to introduce the desired functionality. bohrium.com

C-H Amination: The direct functionalization of C-H bonds to form C-N bonds represents a powerful and atom-economical approach to synthesizing these compounds. bohrium.comresearchgate.net

Rearrangements and Coupling Reactions: Molecular rearrangements and different types of coupling reactions are also employed to construct the α-amino ketone core. bohrium.com

Multicomponent Reactions: These reactions, such as the Ugi and Strecker reactions, allow for the assembly of complex α-amino carbonyl structures from simple starting materials in a single step. nih.gov

Recent advancements have focused on developing catalytic and stereoselective methods to control the three-dimensional arrangement of atoms in the final products, which is often crucial for their biological activity. rsc.orgresearchgate.net The ongoing challenge lies in creating methods that are not only efficient but also compatible with a wide range of functional groups, allowing for the synthesis of diverse libraries of α-amino carbonyl derivatives. rsc.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

5722-91-8 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-anilino-1,2-diphenylethanone |

InChI |

InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19,21H |

InChI Key |

SPWKVDHPFJFAAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilino 1,2 Diphenylethanone and Analogous α Amino Ketones

Direct α-Amination of Ketones and Acetophenone (B1666503) Derivatives

Direct α-amination of ketones involves the formation of a carbon-nitrogen bond at the carbon atom adjacent to the carbonyl group. This transformation is a highly desirable and atom-economical approach to α-amino ketones, as it circumvents the need for pre-functionalization of the ketone substrate. Transition metal catalysis has emerged as a powerful tool to facilitate this transformation, offering novel pathways for reactivity and selectivity.

Transition Metal-Catalyzed α-Amination

A variety of transition metals, including iron, copper, palladium, and rhodium, have been successfully employed to catalyze the α-amination of ketones. These methods often differ in their reaction mechanisms, substrate scope, and the nature of the aminating agent. The following sections will delve into specific examples of these catalytic systems.

Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed oxidative α-amination of ketones with sulfonamides has been reported as a direct method for the synthesis of α-amino ketones. scispace.comfigshare.com This approach involves the coupling of ketones with free sulfonamides under oxidative conditions, negating the need for pre-functionalization of either starting material. scispace.com

The reaction typically employs an iron(III) halide salt, such as iron(III) bromide, and a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scispace.comacs.org The proposed mechanism involves the formation of an iron enolate, which undergoes a rate-limiting electron transfer to the oxidant. acs.org This generates an intermediate that serves as an electrophile for the sulfonamide nucleophile. acs.org

A notable limitation of this methodology is its substrate scope concerning the ketone. While deoxybenzoin (B349326) and its derivatives are competent substrates, affording α-amino ketones in moderate to excellent yields, ketones lacking an α-aryl group, such as acetophenone and propiophenone (B1677668), are unreactive under these conditions. figshare.com Similarly, sterically hindered and electron-deficient ketones have also proven to be unsuccessful substrates. figshare.com This limitation highlights the importance of the electronic and steric properties of the ketone in facilitating the iron-catalyzed oxidative amination.

| Ketone Substrate | Sulfonamide | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|

| Deoxybenzoin | p-Toluenesulfonamide | FeBr₃ | DDQ | 55 |

| 4'-Fluorodeoxybenzoin | p-Toluenesulfonamide | FeBr₃ | DDQ | 88 |

| 4-Chlorodeoxybenzoin | p-Toluenesulfonamide | FeBr₃ | DDQ | 75 |

| 4-Bromodeoxybenzoin | p-Toluenesulfonamide | FeBr₃ | DDQ | 71 |

| 4-Methoxydeoxybenzoin | p-Toluenesulfonamide | FeBr₃ | DDQ | 85 |

Copper catalysis provides an alternative and effective method for the direct α-amination of a broad range of carbonyl compounds, including ketones, esters, and aldehydes. rsc.org The use of catalytic copper(II) bromide enables the coupling of these substrates with various functionalized amines. rsc.org

The proposed mechanism for this transformation involves the in situ generation of an α-bromo carbonyl species from the reaction of the ketone with copper(II) bromide. rsc.org This is followed by a nucleophilic displacement of the bromide by the amine, which yields the α-amino carbonyl product and regenerates the catalyst. rsc.org Molecular oxygen from the air often plays a crucial role in the catalytic cycle by reoxidizing copper(I) to the active copper(II) state. rsc.orgresearchgate.net

This methodology has been successfully applied to the synthesis of various α-amino ketones. For instance, the reaction of propiophenone with morpholine (B109124) in the presence of a catalytic amount of copper(II) bromide under an ambient air atmosphere furnishes the corresponding α-amino ketone in good yield. rsc.org The choice of the copper salt is critical, with copper(II) bromide demonstrating superior efficacy compared to other copper salts like copper(II) chloride or copper(I) bromide. rsc.org

| Ketone Substrate | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Propiophenone | Morpholine | CuBr₂ | None | 68 |

| Acetophenone | Morpholine | CuBr₂ | DMSO | 6 |

| Cyclohexanone (B45756) | Piperidine | CuBr₂ | None | 73 |

| 2-Acetylthiophene | Piperidine | CuBr₂ | None | 92 |

| 1-Indanone | Pyrrolidine | CuBr₂ | None | 85 |

The synthesis of chiral α-amino ketones represents a significant challenge in organic synthesis. Palladium catalysis has been instrumental in developing asymmetric methodologies to access these valuable compounds. One such approach is the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines. researchgate.netnih.gov

This method utilizes C-acyl N-sulfonyl-N,O-aminals as precursors to the challenging α-keto imines. nih.gov In the presence of a chiral palladium(II) complex, these precursors generate the α-keto imine intermediate, which then undergoes an enantioselective arylation with an arylboronic acid. researchgate.netnih.gov The chiral palladium catalyst plays multiple roles in this transformation, including the activation of the C-acyl N,O-aminal, the generation of the α-keto imine, and the stereocontrolled addition of the aryl group. nih.gov

A variety of chiral ligands, such as phosphine-oxazolines and pyridine-oxazolines, have been screened to achieve high yields and enantioselectivities. nih.gov This methodology provides a practical and highly stereocontrolled route to acyclic α-amino ketones. nih.gov

| α-Keto Imine Precursor | Arylboronic Acid | Palladium Catalyst | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| C-acyl N-Ts N,O-aminal (R=Ph) | Phenylboronic acid | Pd(TFA)₂ | Pyridine-oxazoline L4 | 75 | 92 |

| C-acyl N-Ts N,O-aminal (R=4-MeC₆H₄) | Phenylboronic acid | Pd(TFA)₂ | Pyridine-oxazoline L4 | 82 | 91 |

| C-acyl N-Ts N,O-aminal (R=4-FC₆H₄) | Phenylboronic acid | Pd(TFA)₂ | Pyridine-oxazoline L4 | 78 | 93 |

| C-acyl N-Ts N,O-aminal (R=Ph) | 4-Methoxyphenylboronic acid | Pd(TFA)₂ | Pyridine-oxazoline L4 | 72 | 90 |

| C-acyl N-Ts N,O-aminal (R=Ph) | 3-Thienylboronic acid | Pd(TFA)₂ | Pyridine-oxazoline L4 | 65 | 88 |

Rhodium catalysts have also been employed in the synthesis of α-amino ketones, particularly through the amination of silyl (B83357) enol ethers. Silyl enol ethers are versatile intermediates that can be readily prepared from the corresponding ketones. researchgate.net

The rhodium-catalyzed amination of silyl enol ethers can be achieved through a nitrene transfer reaction. While some studies have focused on ruthenium catalysts for this transformation due to their superior performance with aliphatic substrates, rhodium catalysts have also been investigated. researchgate.net The reaction involves the transfer of a nitrene group from an appropriate nitrogen source to the silyl enol ether, leading to the formation of an α-amino ketone after hydrolysis.

Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the α-arylation of ketone-derived silyl enol ethers, which can be a complementary approach to access α-functionalized ketones that could potentially be converted to α-amino ketones in subsequent steps. davidpublisher.com This method allows for the direct cross-coupling of silyl enol ethers with various directing groups. davidpublisher.com

The merger of transition metal catalysis with photoredox catalysis, often referred to as metallaphotoredox catalysis, has emerged as a powerful strategy for the development of novel synthetic transformations. chemrxiv.org This dual catalytic approach combines the unique reactivity of a photocatalyst, which is activated by visible light, with the bond-forming capabilities of a transition metal catalyst.

In the context of α-amination, dual catalysis systems involving a transition metal and a photoredox catalyst can enable transformations that are not readily achievable with either catalyst alone. For instance, the combination of nickel catalysis and photoredox catalysis has been successfully applied to a variety of cross-coupling reactions, including C-N bond formation. youtube.com

One plausible mechanism involves the photocatalyst generating a radical species from a suitable precursor upon visible light irradiation. This radical can then engage with the transition metal catalytic cycle, leading to the formation of the desired product. For the synthesis of α-amino ketones, this could involve the generation of an aminating radical that is subsequently trapped by a metal enolate. The development of such dual catalytic systems for the direct α-amination of ketones is an active area of research with the potential to provide mild and efficient routes to these valuable compounds.

Site-Specific C(sp³)–H Amination

Direct C(sp³)–H amination has emerged as a powerful and atom-economical method for the formation of C-N bonds, circumventing the need for pre-functionalized substrates. Rhodium-catalyzed reactions, in particular, have shown remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intramolecular and intermolecular amination processes. researchgate.netnih.gov These reactions typically involve the in situ generation of a rhodium nitrenoid species from an appropriate nitrogen source, which then undergoes insertion into a C-H bond.

The general mechanism for rhodium-catalyzed C-H amination involves the reaction of a nitrogen source, such as an azide, with a rhodium catalyst to form a rhodium-nitrenoid intermediate. This highly reactive species can then undergo a C-H insertion reaction at a suitable C(sp³)-H bond of the substrate. For the synthesis of 2-anilino-1,2-diphenylethanone from deoxybenzoin, this would involve the direct amination of the α-carbon.

While specific examples detailing the direct C(sp³)-H amination of deoxybenzoin to yield 2-anilino-1,2-diphenylethanone are not extensively documented in the provided literature, the principles of rhodium-catalyzed C-H amination suggest its potential applicability. acs.orgacs.org The development of catalysts with high chemo- and regioselectivity is crucial for the successful amination of molecules with multiple reactive sites.

| Catalyst System | Nitrogen Source | General Substrate Scope | Key Features |

| Dirhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) | Sulfamate esters, Carbamates, Azides | Aliphatic and benzylic C-H bonds | High versatility, enables both intra- and intermolecular reactions. nih.govacs.org |

| Iron-based catalysts | Organoazides | Benzylic C-H bonds | Less developed than rhodium, but offers a more sustainable alternative. researchgate.net |

Metal-Free α-Amination Strategies

Metal-free amination methods provide an attractive alternative to transition-metal-catalyzed reactions, avoiding potential issues of metal contamination in the final products. These strategies often employ readily available and inexpensive reagents.

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, serving as a source of electrophilic bromine and as an oxidant. organic-chemistry.org In the context of α-amination of ketones, NBS can be involved in multiple steps, including the initial α-bromination of the ketone, followed by nucleophilic substitution with an amine.

One proposed pathway involves the NBS-mediated oxidation of a secondary benzylic alcohol to the corresponding ketone, followed by in situ α-bromination and subsequent reaction with an amine. rsc.org This one-pot, three-step process allows for the efficient synthesis of α-amino ketones. Another approach involves the direct reaction of an enolate or enol equivalent with NBS to form the α-bromo ketone, which is then displaced by an amine. The reaction conditions can be tuned to favor the desired amination product.

Recent research has also demonstrated the NBS-mediated amidation of C(sp³)–H bonds adjacent to a nitrogen atom in N,N-dimethylamides, suggesting the potential for direct C-H functionalization under these conditions. researchgate.netrsc.org

| Substrate | Amine Source | Key Reagents | Conditions | Product |

| Benzylic secondary alcohols | Various amines | NBS | One-pot, sequential oxidation, bromination, and substitution | α-Amino ketones |

| N,N-dimethylamides | N-acyloxyamides | NBS | Mild conditions | Methylenebisamides |

Photochemical methods offer a mild and efficient way to generate highly reactive intermediates for C-N bond formation. The α-amination of carbonyl compounds can be achieved through the photochemical reaction of their corresponding silyl enol ethers with iminoiodinanes. mdpi.com This process, termed an aza-Rubottom reaction, proceeds under catalyst-free conditions with light as the energy source. The reaction is believed to involve the formation of a triplet nitrene intermediate.

The silyl enol ether of deoxybenzoin can be prepared and then subjected to these photochemical conditions in the presence of a suitable aminating agent to yield the α-amino ketone. This method is advantageous as it avoids harsh reagents and high temperatures.

| Substrate | Aminating Agent | Conditions | Key Intermediate | Product |

| Silyl enol ethers | Iminoiodinanes | Photochemical (light-induced) | Triplet nitrene | α-Amino carbonyl compounds |

The direct amination of unfunctionalized carbonyl compounds represents a highly desirable and step-economical approach to α-amino ketones. Recent advancements have demonstrated the feasibility of transferring a free amino group directly to ketones under mild conditions. While the direct reaction of deoxybenzoin with aniline (B41778) is challenging, strategies involving the use of specific aminating agents and activation methods are being explored.

One such strategy involves the use of hydroxylamine (B1172632) in the presence of a vanadium catalyst for the direct amination of benzene (B151609) to aniline, showcasing a direct C-N bond formation on an aromatic ring. researchgate.netrsc.org While not directly applicable to the α-position of a ketone, it highlights the ongoing efforts in developing direct amination protocols. A more relevant approach would involve the activation of the ketone to facilitate nucleophilic attack by the amine.

| Carbonyl Substrate | Amine Source | Catalyst/Activator | Key Advantage |

| Unfunctionalized ketones/amides | Commercially available nitrogen source | Not specified in detail in provided abstracts | Direct installation of a free amino group (NH₂) |

Organocatalytic α-Amination Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical bonds without the need for metal catalysts.

Chiral primary amines are effective organocatalysts for the α-functionalization of carbonyl compounds. mdpi.com The catalytic cycle typically involves the condensation of the chiral primary amine with the ketone (e.g., deoxybenzoin) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and can react with an electrophilic aminating agent.

Alternatively, in what is known as iminium activation, the chiral primary amine can condense with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which then undergoes nucleophilic attack. For the α-amination of a saturated ketone, the enamine pathway is more relevant. The enantioselectivity of the reaction is controlled by the chiral environment provided by the catalyst during the C-N bond-forming step. A variety of chiral primary amine catalysts, often derived from natural amino acids or cinchona alkaloids, have been developed for this purpose. princeton.edu

The reaction of the enamine with an electrophilic nitrogen source, such as an azodicarboxylate, leads to the formation of an α-aminated ketone. Subsequent hydrolysis of the resulting imine regenerates the catalyst and yields the desired product. This methodology has been successfully applied to the asymmetric α-amination of aldehydes and ketones. rsc.orgnih.gov

| Catalyst Type | Activation Mode | Electrophile | Key Outcome |

| Chiral Primary Amine | Enamine formation | Electrophilic aminating agents (e.g., azodicarboxylates) | Enantioselective α-amination of ketones and aldehydes. |

| Chiral Phosphoric Acid | Iminium ion formation (in reductive amination) | Benzothiazoline (as H-donor) | Enantioselective reductive amination of ketones. nih.gov |

Brønsted Acid Catalyzed Reductive Amination of α-Keto Ketimines

The direct asymmetric reductive amination (DARA) of ketones represents an efficient, atom-economical pathway to chiral amines. liv.ac.uk A key strategy in this area involves the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines. This method provides direct access to enantioenriched α-amino ketones.

One notable example is the work accomplished by Guo and colleagues, who developed an asymmetric synthesis of amino ketones from imines using a transfer hydrogenation approach with chiral Brønsted acid catalysis. rsc.org In this protocol, α-keto ketimines, derived from α-dicarbonyl compounds and amines, are reduced enantioselectively. For instance, symmetrical diaryl α-keto ketimines were converted to the corresponding α-amino ketones in high yields (95–97%) and excellent enantioselectivities (90–96% ee). rsc.org

The reaction mechanism is predicated on the activation of the ketimine by the chiral Brønsted acid, typically a chiral phosphoric acid. This activation facilitates hydride transfer from a hydrogen donor, such as a Hantzsch ester, leading to the formation of the chiral α-amino ketone. The chiral environment provided by the catalyst directs the approach of the hydride, thereby controlling the stereochemical outcome. rsc.org This methodology has been successfully applied to both symmetrical and unsymmetrical diketones in regioselective one-pot procedures. rsc.org

Table 1: Brønsted Acid-Catalyzed Enantioselective Transfer Hydrogenation of α-Keto Ketimines rsc.org

| Entry | α-Keto Ketimine Substrate | Chiral Brønsted Acid Catalyst | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Symmetrical Diaryl | Chiral Phosphoric Acid Derivative | 97 | 96 |

| 2 | Unsymmetrical Aryl-Alkyl | Chiral Phosphoric Acid Derivative | 95 | 92 |

| 3 | Symmetrical Dialkyl | Chiral Phosphoric Acid Derivative | 90 | 90 |

This approach is highly valuable as it avoids the pre-formation and isolation of often unstable imine substrates, making it an operationally simple one-pot reaction. liv.ac.uk

L-Proline-Catalyzed Asymmetric α-Amination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and L-proline has been identified as a versatile and efficient catalyst for various transformations, including the α-amination of carbonyl compounds. nih.govcolab.wsnih.gov The direct, L-proline-catalyzed asymmetric α-amination of ketones provides a straightforward route to optically active α-amino ketones. nih.govcolab.ws

This methodology typically employs azodicarboxylates as the electrophilic nitrogen source. colab.ws The reaction proceeds through an enamine intermediate, formed between the ketone substrate and L-proline. This enamine then attacks the azodicarboxylate in a stereocontrolled manner, dictated by the chiral environment of the proline catalyst. acs.orgnih.gov The initial product is an α-hydrazino ketone, which can be subsequently converted to the desired α-amino ketone through reductive cleavage of the N-N bond. colab.ws

This method is characterized by its operational simplicity, mild reaction conditions, and the use of a readily available and inexpensive organocatalyst. acs.org High yields and excellent enantioselectivities (up to 99% ee) have been reported for a range of ketone substrates. colab.ws

Table 2: L-Proline-Catalyzed Asymmetric α-Amination of Ketones colab.wsacs.org

| Ketone Substrate | Azodicarboxylate | Solvent | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexanone | Dibenzyl azodicarboxylate | CH2Cl2 | 98 | 99 |

| Propiophenone | Diethyl azodicarboxylate | CH2Cl2 | 96 | 97 |

| Acetone (B3395972) | Di-tert-butyl azodicarboxylate | Acetone | 94 | 92 |

The versatility of this reaction makes it a highly attractive method for the synthesis of chiral α-amino ketones, which are valuable precursors for other important organic molecules like amino alcohols. colab.ws

Chiral Quaternary Ammonium (B1175870) Salt Catalysis

Chiral quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) in asymmetric synthesis. researchgate.net They facilitate reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid) by forming a lipophilic ion pair with an anionic nucleophile, which then enters the organic phase to react with the substrate. This approach has been successfully applied to the enantioselective synthesis of α-amino acids through the alkylation of glycine (B1666218) imine derivatives. organic-chemistry.org

In the context of α-amino ketone synthesis, chiral PTCs can catalyze the reaction between a ketone-derived enolate and an electrophilic aminating agent. While direct examples for the synthesis of 2-anilino-1,2-diphenylethanone are not extensively documented, the principle has been established in related transformations. For instance, cinchona alkaloid-derived quaternary ammonium salts have shown high efficiency in the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, yielding α-amino acid precursors with high enantiomeric excess (94–99% ee). organic-chemistry.org

The catalyst, bearing a chiral scaffold, creates a chiral environment around the reacting species, directing the stereochemical outcome of the reaction. The efficiency of these catalysts is influenced by their structural properties, with catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) often showing superior performance. organic-chemistry.org This methodology's simplicity, cost-effectiveness, and high efficiency make it a promising strategy for industrial applications. organic-chemistry.org

Indirect Synthetic Routes to α-Amino Ketones Relevant to the 2-Anilino-1,2-diphenylethanone Scaffold

Nucleophilic Substitution of α-Bromo Ketones by Amines

One of the most classical and direct methods for the synthesis of α-amino ketones is the nucleophilic substitution of an α-halo ketone with an amine. mdpi.com This reaction involves the displacement of a halide (typically bromide) at the α-position of a ketone by a primary or secondary amine.

The synthesis often begins with the α-bromination of the parent ketone, for which various reagents and conditions can be employed. Subsequently, the resulting α-bromo ketone is treated with the desired amine. The reaction generally proceeds readily, as the carbonyl group activates the α-carbon towards nucleophilic attack. mdpi.com

In some cases, a one-pot procedure can be employed where the ketone is first brominated in situ, followed by the addition of the amine without isolation of the α-bromo intermediate. For example, a metal-free, one-pot strategy using N-bromosuccinimide (NBS) for the synthesis of α-amino ketones from benzylic secondary alcohols and amines has been reported. This process involves three sequential steps: oxidation of the alcohol, α-bromination of the resulting ketone, and finally, nucleophilic substitution by the amine. organic-chemistry.org This method is particularly useful for synthesizing α-arylated amino ketones. rsc.org

Table 3: Synthesis of α-Anilinoketones via Nucleophilic Substitution mdpi.com

| α-Haloketone | Aniline Derivative | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenacyl bromide | 3-Amino-N-methylbenzamide | K2CO3 | DMF | 75.4 |

| 4-Fluorophenacyl bromide | 3-Amino-N-methylbenzamide | K2CO3 | DMF | 68.2 |

| 4-Bromophenacyl bromide | 3-Amino-N-methylbenzamide | K2CO3 | DMF | 71.5 |

Oxidative Cleavage and Ring-Opening Reactions (e.g., Aziridines, Azetidinols)

Aziridines, as strained three-membered heterocycles, are valuable intermediates in organic synthesis, susceptible to ring-opening reactions. rsc.orgclockss.org The oxidative cleavage and ring-opening of aziridines provides an indirect yet effective route to α-amino ketones.

In this approach, suitably substituted and activated aziridines can be cleaved under oxidative conditions to yield the corresponding α-amino ketone. For instance, the oxidative ring-opening of various activated aziridines using pyridine (B92270) N-oxide has been shown to produce α-amino ketones or α-amino aldehydes in good yields. rsc.org The reaction proceeds by cleavage of the C-C bond of the aziridine (B145994) ring.

Another related strategy involves the regioselective ring-opening of aziridines with various nucleophiles. nih.gov While often used to generate β-amino alcohols or other functionalized amines, specific substrates and conditions can lead to precursors that are then oxidized to α-amino ketones. For example, N-sulfonyl aldimines can react in a cascade process involving aza-[2+1] annulation and subsequent regioselective aziridine ring-opening to yield β-amino ketones. rsc.orgrsc.org Although this yields a different regioisomer, it highlights the utility of aziridine ring-opening in the synthesis of amino ketones.

Oxidative Coupling of Alkenes and Secondary Amines

The direct synthesis of α-amino ketones from simple alkenes and amines via oxidative coupling is a challenging but attractive transformation. Palladium-catalyzed oxidative amination of alkenes, often referred to as aza-Wacker reactions, typically yields enamines or allylic amines. mdpi.com However, modifications and tandem strategies have been developed to access α-amino ketone scaffolds.

One approach involves the regioselective oxo-amination of alkenes. An oxidative system utilizing NBS–DMSO and a secondary amine has been reported for this purpose. colab.ws This method can lead to the formation of α-amino ketones. Additionally, a one-pot method for the synthesis of vicinal amino alcohols and α-ketoamides through the oxidative coupling of alkenes and secondary amines has been described, demonstrating the potential to generate related functional groups in a single operation. colab.ws

More direct palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones. These methods, however, typically start from α-aminocarbonyl compounds and couple them with arylating agents, rather than from alkenes and amines directly. rsc.org

Reductive Amination of Diketones or α-Keto Imine Surrogates

Reductive amination represents a direct and efficient method for the synthesis of α-amino ketones from α-diketones. beilstein-journals.org This transformation typically proceeds in a one-pot fashion, involving the initial condensation of an α-diketone, such as benzil (B1666583), with a primary amine, like aniline, to form an α-keto imine (or ketimine) intermediate. This intermediate is then reduced in situ to yield the final α-amino ketone. nih.gov

A highly effective modern approach for this conversion is the Brønsted acid-catalyzed transfer hydrogenation. nih.govorganic-chemistry.org In this method, a chiral Brønsted acid catalyst activates the in situ-formed α-keto ketimine towards reduction by a hydrogen donor, such as a Hantzsch ester. This process can be both highly regioselective and enantioselective. For the synthesis of 2-anilino-1,2-diphenylethanone, benzil would react with aniline to form the corresponding N-phenyl benzil monoimine, which is then selectively reduced. The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.

The reaction can be summarized as follows:

Step 1 (Imine Formation): Benzil + Aniline ⇌ N-phenyl benzil monoimine + H₂O

Step 2 (Reduction): N-phenyl benzil monoimine + [H] → 2-Anilino-1,2-diphenylethanone

Unsymmetrical diketones can also be employed in this regioselective one-pot procedure, yielding the corresponding α-amino ketones with high efficiency. organic-chemistry.org The use of α-keto imine surrogates, such as C-acyl N-sulfonyl-N,O-aminals, has also been explored. These stable precursors can generate the reactive α-keto imine in situ under catalytic conditions, broadening the scope and applicability of this synthetic strategy. nih.govnih.gov

Table 1: Representative Results for Brønsted Acid-Catalyzed Reductive Amination of Diketones Note: This table is based on analogous transformations reported in the literature, as specific data for 2-anilino-1,2-diphenylethanone is not explicitly detailed.

| Diketone Substrate | Amine | Catalyst | Reductant | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Symmetrical Diaryl Diketone | Arylamine | Chiral Phosphoric Acid | Hantzsch Ester | 95-97 | 90-96 |

| Unsymmetrical Aryl-Alkyl Diketone | Arylamine | Chiral Phosphoric Acid | Hantzsch Ester | High | High |

Functionalization of α-Amino Acids or Esters as Precursors

The use of readily available α-amino acids and their ester derivatives provides an alternative synthetic pathway to α-amino ketones. These methods leverage the inherent chirality of the starting materials to produce enantiomerically enriched products.

N-protected α-amino ketones can be synthesized from α-amino acids by converting the carboxylic acid moiety into a ketone. researchgate.net A common method involves the reaction of an activated α-amino acid derivative with an organometallic reagent. For instance, an N-protected α-amino acid can be treated with an activating agent like 2-chloro-4,6-dimethoxy nih.govorganic-chemistry.orgresearchgate.nettriazine (CDMT) to form an activated ester in situ. This activated ester can then react with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a copper(I) catalyst (e.g., CuI) to yield the desired ketone. researchgate.net This approach generally proceeds with high yields and maintains the chiral integrity of the starting amino acid. researchgate.net

To synthesize 2-anilino-1,2-diphenylethanone, a suitable precursor would be an ester of N,2-diphenylglycine. Reaction with phenylmagnesium bromide would introduce the second phenyl group, forming the ketone. The choice of N-protecting group is critical to prevent side reactions.

The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of α-amino aryl ketones. nih.govresearchgate.net In this approach, an arene is acylated using an N-protected α-amino acid derivative as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). nih.govresearchgate.net The amino group of the amino acid must be protected to prevent its coordination with the Lewis acid, which would deactivate the catalyst. rsc.org

Commonly used acylating agents include N-protected α-amino acid chlorides or highly reactive esters like N-hydroxysuccinimide (OSu) esters. nih.govresearchgate.net For example, N-trifluoroacetyl (TFA)-protected α-amino acid-OSu esters have been successfully used as acyl donors for the Friedel-Crafts acylation of various arenes, affording TFA-protected α-amino aryl ketones in good yields and without loss of optical purity. nih.gov To prepare 2-anilino-1,2-diphenylethanone via this route, an appropriately protected derivative of 2-anilino-2-phenylacetic acid would be activated and used to acylate benzene. The reaction generally proceeds with complete conservation of the chirality of the starting amino acid. researchgate.net

A more recent and highly innovative approach involves the direct enantioselective acylation of α-amino C(sp³)-H bonds. This method utilizes the merger of transition metal and photoredox catalysis to achieve a direct cross-coupling between readily available N-alkyl amides and a wide range of carboxylic acids.

This protocol allows for the formation of valuable α-amino ketones under mild conditions with high enantioselectivity. The proposed mechanism suggests that a photocatalytically generated radical abstracts a hydrogen atom from the α-carbon of the amine, forming an α-amino alkyl radical. This radical then engages in an asymmetric acylation step catalyzed by a chiral nickel complex. For the synthesis of 2-anilino-1,2-diphenylethanone, this strategy could potentially be applied by starting with N-benzylaniline and coupling it with benzoic acid under the appropriate catalytic conditions. This method represents a powerful tool for C-H functionalization and provides a direct route to complex α-amino ketones.

Enantioselective Synthesis of Chiral 2-Anilino-1,2-diphenylethanone and its Stereoisomers

The development of enantioselective methods for the synthesis of α-amino ketones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Catalytic asymmetric reactions provide the most efficient means to access single enantiomers of these chiral molecules.

Catalytic asymmetric amination encompasses several strategies to introduce a nitrogen-containing group enantioselectively. One of the most effective methods for synthesizing chiral α-amino ketones like 2-anilino-1,2-diphenylethanone is the asymmetric reduction of an α-keto imine intermediate.

As mentioned in section 2.2.4, the condensation of benzil with aniline forms an N-phenyl benzil monoimine. The enantioselective transfer hydrogenation of this in situ-generated prochiral imine can be achieved using a chiral catalyst. Chiral Brønsted acids, particularly chiral phosphoric acids, have proven to be excellent catalysts for this transformation, working in concert with a Hantzsch ester as the hydride source. nih.govorganic-chemistry.org The catalyst forms a chiral ion pair with the protonated imine, directing the hydride transfer to one specific face of the C=N double bond, thereby establishing the stereocenter with high enantioselectivity. organic-chemistry.org Symmetrical diaryl α-keto ketimines have been shown to produce the corresponding chiral α-amino ketones in excellent yields (95–97%) and high enantiomeric excess (90–96% ee). organic-chemistry.org

Another powerful strategy is the palladium-catalyzed asymmetric arylation of α-keto imine surrogates. nih.gov In this approach, stable C-acyl N,O-aminals are used as precursors to generate α-keto imines in situ. A chiral palladium(II) complex then catalyzes the enantioselective addition of an arylboronic acid across the C=N bond, constructing the chiral α-amino ketone scaffold in a highly stereocontrolled manner. nih.gov

Table 2: Catalytic Asymmetric Synthesis of Chiral α-Amino Ketone Analogs Note: This table presents typical results for the methodologies described, based on substrates analogous to those required for 2-anilino-1,2-diphenylethanone synthesis.

| Method | Precursor | Catalyst System | Nucleophile/Reductant | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Diaryl α-Diketone + Aniline | Chiral Phosphoric Acid | Hantzsch Ester | 95-97 | 90-96 |

| Asymmetric Arylation | C-acyl N,O-aminal | Chiral Pd(II)/Ligand | Arylboronic Acid | High | High |

Asymmetric Transfer Hydrogenation of α-Keto Imine Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines, providing access to chiral alcohols and amines. nih.gov This method is particularly advantageous as it is operationally simple, proceeds under mild conditions, and avoids the use of hazardous reagents like metallic hydrides or hydrogen gas. researchgate.net In the context of α-amino ketone synthesis, ATH can be applied to α-keto imine derivatives.

The process typically involves a metal catalyst, often based on ruthenium or rhodium, and a chiral ligand. researchgate.net Isopropanol frequently serves as the hydrogen donor. nih.gov The catalyst facilitates the transfer of hydrogen from the donor to the imine, leading to the formation of a chiral amine with high enantioselectivity. Iron catalysts featuring amine(imine)diphosphine ligands have also been developed for the asymmetric transfer hydrogenation of ketones and imines. nih.gov Research has demonstrated that catalysts such as RhCl(R,R)-TsDPEN are effective for the ATH of aryl and benzofuranyl 2-tert-butylaminoethanones using a formic acid–triethylamine mixture, yielding the corresponding β-tert-butylamino alcohols with enantiomeric excesses (ee) ranging from 97–99%. researchgate.net

Brønsted acid catalysis has also been shown to enable highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines, leading to a series of chiral α-amino ketones in high yields and with excellent selectivities. organic-chemistry.org

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the synthesis of α-amino ketones and their derivatives, chiral auxiliaries can be attached to a substrate to direct the approach of a reagent from a specific face, thereby inducing asymmetry. wikipedia.org For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in various asymmetric transformations, including aldol (B89426) reactions and alkylations, which are key steps in the synthesis of α-amino ketone precursors. researchgate.net The steric hindrance provided by the auxiliary guides the formation of one stereoisomer over the other. wikipedia.org

Chiral ligands are crucial components of catalysts used in asymmetric synthesis. wiley.com They coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the reaction. sfu.ca In the context of synthesizing 2-anilino-1,2-diphenylethanone analogs, chiral phosphine (B1218219) ligands are often used in conjunction with metals like rhodium or iridium for asymmetric hydrogenation and reductive amination reactions. google.com For example, the Ir-f-Binaphane complex has demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric direct reductive amination of aryl ketones. google.com Similarly, Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have emerged as a leading methodology for the asymmetric synthesis of various amino acids, which can be precursors to α-amino ketones. nih.gov

| Methodology | Key Features | Examples of Chiral Controllers |

| Chiral Auxiliaries | Temporarily incorporated stereogenic group. wikipedia.org | Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.orgresearchgate.net |

| Chiral Ligands | Create a chiral environment around a metal catalyst. wiley.comsfu.ca | f-Binaphane, Chiral Spiro Iridium Ligands, Chiral Diphosphine Ligands. researchgate.netorganic-chemistry.orggoogle.com |

Strategies for Kinetic Resolution in Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. princeton.edu In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer, both in high enantiomeric purity. princeton.edu However, the maximum theoretical yield for the resolved product is 50%. princeton.edu

A more advanced strategy is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org DKR is particularly useful when the stereocenter of the substrate is easily epimerized. wikipedia.org

In the synthesis of chiral α-amino ketones and their derivatives, kinetic resolution can be applied to racemic intermediates. For example, a racemic α-halo ketone could be subjected to an asymmetric reduction where one enantiomer is reduced faster than the other. Alternatively, DKR can be employed in the asymmetric hydrogenation of a racemic α-amino ketone where the stereocenter is prone to racemization under the reaction conditions. The use of enzymes, such as lipases, in combination with metal catalysts has proven effective in DKR processes. wikipedia.orgnih.gov For instance, the kinetic resolution of 1,2-diamines has been achieved through asymmetric electrophilic aminations catalyzed by chiral phosphoric acid, yielding products with high enantioselectivities. researchgate.net

| Resolution Strategy | Principle | Maximum Theoretical Yield |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral agent. princeton.edu | 50% for the product. princeton.edu |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the starting material. wikipedia.org | 100%. wikipedia.org |

Preparation of Specific Analogues or Precursors

Schiff bases are versatile intermediates in organic synthesis, formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of α-amino ketone synthesis, Schiff bases derived from amino acids or other amines can be reacted with α-halo ketones, such as 2-bromoacetophenone. researchgate.net This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the Schiff base attacks the carbon bearing the bromine atom, leading to the formation of an α-amino ketone derivative after hydrolysis. researchgate.net

The use of Schiff bases derived from chiral amines allows for diastereoselective reactions, providing a route to enantiomerically enriched α-amino ketones. For instance, Ni(II) complexes of Schiff bases derived from glycine have been extensively used for the asymmetric synthesis of various amino acids, which can be further elaborated into α-amino ketones. nih.gov Additionally, the direct aldol reaction of Schiff bases of glycine derivatives can be catalyzed by Brønsted bases to produce β-hydroxy α-amino acids, which are valuable precursors. nih.gov

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.org The reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot procedure is highly efficient and is a cornerstone of amine synthesis. researchgate.net

For the preparation of 2-anilino-1,2-diphenylethanone analogs, reductive amination can be employed by reacting an appropriate acetophenone derivative with an amine in the presence of a reducing agent. researchgate.net A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org

Reaction Mechanisms and Mechanistic Studies of 2 Anilino 1,2 Diphenylethanone Formation

Detailed Mechanistic Pathways in α-Amination Reactions

The α-amination of ketones, such as the parent deoxybenzoin (B349326), to form 2-anilino-1,2-diphenylethanone, can be achieved through several distinct mechanistic routes. The choice of catalyst and reaction conditions dictates the operative pathway, influencing the reaction's outcome.

In recent years, photoredox catalysis has emerged as a powerful strategy for forming C-N bonds under mild conditions, often proceeding through radical intermediates. beilstein-journals.org This approach utilizes photocatalysts, such as ruthenium or iridium complexes, that become potent single-electron transfer (SET) agents upon visible light irradiation. researchgate.net

A plausible photoredox catalytic cycle for α-amination can be initiated by the single-electron reduction of an imine derivative (formed from the ketone and amine) to generate an α-amino radical. researchgate.netacs.org Alternatively, a pathway can involve the oxidation of an enamine, generated from the ketone and a secondary amine catalyst, to form a radical cation. This radical can then be trapped by a nitrogen-based nucleophile. nobelprize.org

Another advanced strategy combines photoredox catalysis with N-Heterocyclic Carbene (NHC) catalysis. In this synergistic approach, an acyl azolium intermediate, formed from a carboxylic acid derivative and an NHC, can undergo a single-electron reduction facilitated by a photocatalyst. researchgate.net This generates a key radical intermediate that can then couple with an amine-derived species. While often applied to syntheses starting from carboxylic acids, the principles of generating acyl radical equivalents are pertinent to the broader synthesis of α-amino ketones. researchgate.netnih.gov

The general mechanism for a photoredox-catalyzed α-amination of a ketone can be summarized as follows:

Iminium/Enamine Formation : The ketone substrate reacts with an amine to form an iminium ion or an enamine.

Photo-induced SET : A photocatalyst, excited by visible light, engages in a single-electron transfer with the iminium/enamine or another species in the reaction. This generates a key α-amino radical. beilstein-journals.orgacs.org

Radical Coupling : The α-amino radical couples with another radical or is trapped by a suitable partner.

Product Formation and Catalyst Regeneration : The resulting intermediate evolves to the final α-amino ketone product, regenerating the ground-state photocatalyst to complete the catalytic cycle. nih.gov

This radical-based approach is notable for its use of mild reaction conditions and its ability to engage in transformations that are challenging via traditional two-electron pathways. researchgate.net

Organocatalysis, particularly involving iminium and enamine intermediates, provides a metal-free pathway for the α-amination of carbonyl compounds. nobelprize.orgrsc.org These methods rely on the use of chiral primary or secondary amines (such as proline and its derivatives) as catalysts. nih.gov

Enamine Catalysis: In enamine catalysis, the catalyst (a primary or secondary amine) reversibly reacts with the ketone (e.g., deoxybenzoin) to form a nucleophilic enamine intermediate. tum.de This enamine is more reactive than the corresponding enol or enolate. The enamine then attacks an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate), forming a new C-N bond at the α-position. Subsequent hydrolysis releases the α-aminated ketone product and regenerates the amine catalyst. researchgate.netnobelprize.org The critical role of acidic additives in facilitating catalytic turnover and influencing selectivity has been noted in these systems. nih.gov

The general cycle for enamine-catalyzed α-amination is:

Enamine Formation : The ketone substrate condenses with the chiral amine catalyst.

Nucleophilic Attack : The enamine attacks the electrophilic nitrogen source.

Hydrolysis : The resulting intermediate is hydrolyzed to yield the α-amino ketone and regenerate the catalyst.

Iminium Catalysis: While more commonly applied to the functionalization of α,β-unsaturated carbonyls, iminium catalysis principles are relevant in related transformations. nih.govtum.de Condensation of a chiral amine with a carbonyl compound forms an iminium ion. This activation strategy lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electrophilicity of the carbonyl system. nih.gov In the context of α-amination, this activation can facilitate subsequent reactions. Often, catalytic cycles feature a cascade of both iminium and enamine intermediates. nobelprize.org

The efficiency of these catalytic systems is highly dependent on the nature of the catalyst, the substrate, and the aminating agent. frontiersin.orgnih.gov

| Catalyst Type | Intermediate | Role of Intermediate | Key Features |

| Primary/Secondary Amine | Enamine | Nucleophilic | Metal-free; enables attack on electrophilic N-source. |

| Secondary Amine | Iminium Ion | Electrophilic | Activates carbonyls by lowering LUMO energy. |

While radical and polar two-electron (enamine/iminium) pathways are the most commonly cited mechanisms for α-amination, the potential involvement of zwitterionic intermediates has been proposed in related chemical transformations. A zwitterion is a neutral molecule with both positive and negative formal charges.

In the context of certain cycloaddition reactions, computational studies have shown that the reaction pathway can proceed through the formation of an unstable zwitterionic intermediate rather than a concerted mechanism. mdpi.com For photochemical reactions, such as those of α-oxo amides, the intermediacy of zwitterionic species has also been suggested. acs.org

For the α-amination of a ketone, a hypothetical zwitterionic pathway could be envisioned. This might involve the nucleophilic attack of an enol or enolate form of the ketone onto the electrophilic aminating agent. If the aminating agent is structured appropriately, this attack could lead to a transient zwitterionic species before subsequent proton transfer or rearrangement to the final product. However, direct experimental evidence for such intermediates in the mainstream catalytic α-amination of simple ketones remains less established compared to the well-documented radical and enamine/iminium pathways.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The success of α-amination reactions hinges critically on the choice of catalysts and additives, which govern both the reaction rate (efficiency) and the product distribution (selectivity). frontiersin.orgnih.gov

A wide array of catalysts has been developed for these transformations. Metal-based catalysts, including those based on ruthenium, iridium, copper, and platinum, are highly effective. chemistryviews.orgfrontiersin.orgnih.govacs.org For instance, certain iridium complexes are highly active for the reductive amination of ketones, a related process that can yield α-amino products. kanto.co.jp The nature of the metal, its ligands, and the support material are all crucial for achieving high conversion and preventing side reactions, such as the formation of tertiary amines or the hydrogenation of aromatic rings. nih.gov

Organocatalysts, particularly chiral amines and their derivatives, are central to enamine and iminium catalysis. nobelprize.orgmdpi.com The structure of the organocatalyst directly influences the reactivity and stereoselectivity of the transformation.

Additives often play a crucial, multifaceted role. In metal-catalyzed reductive aminations, acidic additives can enhance the selectivity for the desired secondary amine by preventing by-product formation through salt formation. frontiersin.org In organocatalytic systems, stoichiometric experiments have demonstrated the critical role of acidic additives in promoting catalytic turnover and modulating both chemo- and stereoselectivity. nih.gov

| Catalyst/Additive | Function | Impact on Reaction |

| Metal Catalysts (Ru, Ir, Pt, Cu) | Lewis acid activation, hydrogenation | High efficiency, controls chemoselectivity. frontiersin.orgnih.govacs.org |

| Organocatalysts (e.g., Proline) | Forms enamine/iminium intermediates | Enables metal-free transformations, controls stereoselectivity. mdpi.com |

| Acidic Additives (e.g., Acetic Acid) | Proton source, catalyst turnover | Increases reaction rate, improves selectivity by preventing side reactions. nih.govfrontiersin.org |

| Co-catalysts (e.g., Thioureas) | Hydrogen bond donor | Activates electrophile, enhances stereocontrol. mdpi.com |

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving high levels of stereocontrol is a primary objective in the synthesis of chiral molecules like 2-anilino-1,2-diphenylethanone. Asymmetric catalysis provides the most elegant solution, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. The mechanism of stereochemical induction relies on precise interactions between the catalyst and the substrate.

In asymmetric catalysis, non-covalent interactions, particularly hydrogen bonding, are a key tool for controlling the three-dimensional arrangement of reactants in the transition state. nih.govorganic-chemistry.orgrsc.org Chiral catalysts are often designed with specific functional groups capable of forming hydrogen bonds.

For example, bifunctional catalysts bearing both a Lewis basic site (e.g., an amine to form an enamine) and a hydrogen-bond donor site (e.g., a thiourea, sulfonamide, or amide group) are highly effective. mdpi.com The hydrogen-bond donor can interact with and orient the electrophilic aminating agent, while the enamine, held in a specific conformation by the chiral scaffold of the catalyst, attacks from a defined trajectory. This dual activation and organization via hydrogen bonding effectively shields one face of the enamine, leading to a highly enantioselective reaction. nih.gov

Studies combining experimental data with DFT calculations have revealed that hydrogen bonding directs the facial attack of the electrophile, which is the determining factor for stereoselectivity in many α-amination reactions. nih.gov The modularity of this approach, where one can tune the catalyst's structure by changing amino acids or ligands, allows for rapid screening and optimization to achieve high enantioselectivity for a given substrate. nih.govacs.orgorganic-chemistry.org This precise control through weak interactions is a hallmark of modern asymmetric catalysis.

Transition State Analysis for Enantioselectivity

The enantioselective synthesis of α-amino ketones, including 2-anilino-1,2-diphenylethanone, is a key objective in modern organic chemistry. rsc.org Achieving high levels of enantioselectivity often relies on the use of chiral catalysts that can effectively discriminate between diastereomeric transition states leading to the different enantiomers of the product. While specific transition state analyses for the formation of 2-anilino-1,2-diphenylethanone are not extensively detailed in the currently available literature, general principles derived from computational and experimental studies on analogous systems can provide valuable insights.

In many catalytic asymmetric reactions, the origin of enantioselectivity lies in the subtle energetic differences between the transition states for the formation of the (R)- and (S)-enantiomers. These energy differences are dictated by steric and electronic interactions between the substrate, the catalyst, and the reagents in the transition state geometry. For instance, in the context of metal-catalyzed reactions, the coordination of the substrate and the nucleophile to the chiral metal complex creates a specific three-dimensional arrangement that favors one reaction pathway over the other.

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating the structures and energies of transition states. researchgate.net For related enantioselective α-amination reactions of ketones, DFT calculations have been employed to model the transition states and identify the key interactions responsible for stereocontrol. These studies often reveal that non-covalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion, play a critical role in stabilizing the favored transition state and destabilizing the disfavored one.

While a detailed transition state analysis for the enantioselective synthesis of 2-anilino-1,2-diphenylethanone is not yet available, it is an active area of research. Future computational and experimental studies are expected to provide a more quantitative understanding of the factors governing enantioselectivity in this important transformation.

Regioselectivity and Chemoselectivity in Complex Substrate Systems

The synthesis of 2-anilino-1,2-diphenylethanone from precursors such as benzoin (B196080) and aniline (B41778) can, in principle, be complicated by issues of regioselectivity and chemoselectivity, especially when dealing with more complex substrates bearing multiple reactive sites.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of forming substituted derivatives of 2-anilino-1,2-diphenylethanone, regioselectivity would become a critical consideration if the benzoin or aniline starting materials were unsymmetrically substituted. For example, if a substituted benzoin with different aryl groups is used, the incoming aniline nucleophile could potentially attack at either of the two carbonyl carbons, leading to two different regioisomeric products. The factors governing this selectivity would include the electronic and steric properties of the substituents on the aryl rings.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. A complex substrate containing, for example, both a hydroxyl group and another electrophilic center could lead to competitive reactions with aniline. The inherent reactivity of the functional groups and the reaction conditions would determine the outcome. For instance, in the acid-catalyzed reaction of benzoin with aniline, the protonation of the hydroxyl group facilitates its departure as a water molecule, promoting the formation of the desired α-amino ketone. However, in a molecule with other acid-sensitive groups, side reactions could occur.

The development of highly selective catalytic systems is paramount to addressing these challenges. While the current body of literature does not provide specific data tables or extensive research findings on the regioselectivity and chemoselectivity in complex systems for the synthesis of 2-anilino-1,2-diphenylethanone, the principles of controlling these selectivities are well-established in organic synthesis. Future research in this area will likely focus on the design of catalysts and reaction conditions that can achieve high levels of both regio- and chemoselectivity in the synthesis of complex α-amino ketones.

Derivatization and Synthetic Transformations of 2 Anilino 1,2 Diphenylethanone Scaffolds

Transformations of the Carbonyl Moiety

The carbonyl group in 2-anilino-1,2-diphenylethanone is a primary site for chemical modification, readily undergoing both reduction and nucleophilic addition reactions. These transformations are fundamental to altering the electronic and steric properties of the molecule, thereby paving the way for the construction of new molecular architectures.

Asymmetric Hydrogenation to Chiral 1,2-Amino Alcohols

The asymmetric hydrogenation of α-amino ketones, such as 2-anilino-1,2-diphenylethanone, represents a highly efficient method for the synthesis of chiral 1,2-amino alcohols. These products are significant structural motifs found in numerous pharmaceuticals, chiral auxiliaries, and ligands. The success of this transformation hinges on the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction.

Various catalyst systems have been developed to achieve high enantioselectivity in the hydrogenation of α-amino ketones. Iridium-based catalysts, particularly those employing tridentate f-amphox ligands, have demonstrated exceptional performance, affording a range of chiral 1,2-amino alcohols with excellent conversions and enantiomeric excesses (ee), often exceeding 99%. Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation has proven to be a powerful technique for the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones. This method has been successfully applied to the synthesis of several pharmaceutical drugs containing the 1,2-amino alcohol functionality.

The general mechanism for these transition metal-catalyzed hydrogenations involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the carbonyl group. The choice of metal, ligand, and reaction conditions is crucial in achieving high levels of stereocontrol.

Table 1: Catalyst Systems for Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| Ir/f-amphox | Various α-amino ketones | >99% | High turnover numbers (TON) up to 500,000. |

| Ruthenium-diamine | Unprotected α-amino ketones | >99% | Facile synthesis of pharmaceutical drugs. |

Nucleophilic Additions and Reductions

The carbonyl carbon of 2-anilino-1,2-diphenylethanone is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized products. Nucleophilic addition reactions can be broadly categorized based on the strength of the nucleophile. Strong, anionic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) add directly to the carbonyl group in an irreversible manner. Weaker, neutral nucleophiles like water, alcohols, and amines typically require acid catalysis to activate the carbonyl group for addition, and these reactions are often reversible.

Reduction of the carbonyl group, beyond asymmetric hydrogenation, can be achieved using various reducing agents. Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively reduce α-amino ketones to the corresponding amino alcohols. The stereoselectivity of these reductions can be influenced by the structure of the α-amino ketone and the choice of reducing agent. For instance, the reduction of primary and secondary α-amino ketones often proceeds with high stereoselectivity due to the formation of a stable complex between the amine and the reducing agent, facilitating an internal hydride transfer.

Functional Group Interconversions of the Amino Moiety

The amino group in 2-anilino-1,2-diphenylethanone offers another site for synthetic modification, allowing for the introduction of various substituents on the nitrogen atom. These functional group interconversions are crucial for fine-tuning the properties of the molecule and for preparing derivatives with specific biological activities or chemical reactivities.

Common transformations of the amino moiety include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the amino group with alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach often involves the reductive amination of carbonyl compounds. N-acylation, the reaction of the amine with acyl chlorides or anhydrides, is generally a more reliable transformation as the resulting amide is less nucleophilic than the starting amine, preventing further reaction. The resulting amides can then be reduced to the corresponding alkylated amines if desired.

These interconversions are fundamental in organic synthesis for creating a library of compounds from a common precursor, which is a key strategy in drug discovery and materials science.

Utilization as Precursors in the Synthesis of Complex Organic Molecules

The 2-anilino-1,2-diphenylethanone scaffold is a valuable building block in the synthesis of more complex molecular architectures, including natural products and heterocyclic compounds. Its inherent functionality allows for its incorporation into larger structures through a variety of synthetic strategies.

Natural Product Synthesis

While direct examples of 2-anilino-1,2-diphenylethanone in the total synthesis of natural products are not extensively documented in the provided search results, the structural motifs derived from it, particularly chiral 1,2-amino alcohols, are ubiquitous in nature. Over 2,000 natural products contain the 1,2-amino alcohol fragment. Therefore, the synthetic transformations of 2-anilino-1,2-diphenylethanone, especially its asymmetric reduction, provide access to key chiral intermediates for the synthesis of these natural products and their analogues. The ability to generate these chiral building blocks from readily available α-amino ketones is a significant advantage in the field of natural product synthesis.

Heterocyclic Compound Synthesis (e.g., Imidazoline (B1206853) derivatives, Quinoline (B57606) derivatives)

The 2-anilino-1,2-diphenylethanone framework serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of both a carbonyl and an amino group allows for cyclization reactions to form rings containing nitrogen and other heteroatoms.

Imidazoline Derivatives: Imidazoline derivatives can be synthesized from precursors containing a diamine functionality. While the direct conversion of 2-anilino-1,2-diphenylethanone to an imidazoline is not a standard reaction, its derivatives can be employed in such syntheses. For instance, the reduction of the carbonyl group to an alcohol, followed by conversion of the alcohol to a leaving group and subsequent reaction with a nitrogen nucleophile, could lead to a diamine precursor suitable for imidazoline synthesis. The synthesis of 2-imidazolines is often achieved by the reaction of aldehydes with ethylenediamine (B42938) or through multi-component reactions. 2-(Anilino)imidazolines have been identified as ligands for serotonin (B10506) receptors.

Quinoline Derivatives: The synthesis of quinolines, a core structure in many biologically active compounds, can be achieved through various methods involving α-amino ketones or their derivatives. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. Derivatives of 2-anilino-1,2-diphenylethanone could potentially be utilized in modified versions of this reaction. For example, amino acetophenones are valuable building blocks for the diversity-oriented synthesis of natural product analogs, including 2-aryl-4-quinolones.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2-Anilino-1,2-diphenylethanone |

| 1,2-Amino Alcohols |

| Imidazoline |

| Quinoline |

| Sodium borohydride |

| Lithium aluminum hydride |

| Grignard reagents |

| Organolithium compounds |

Chiral Ligands and Auxiliaries

The transformation of α-amino ketones into chiral ligands and auxiliaries is a well-established strategy in asymmetric synthesis. This typically involves the stereoselective reduction of the ketone functionality to produce a chiral 1,2-amino alcohol. This resulting amino alcohol is a privileged scaffold for the synthesis of various chiral ligands and auxiliaries, which can then be used to induce stereoselectivity in a wide range of chemical reactions.

A common application of chiral 1,2-amino alcohols is in the synthesis of chiral oxazoline-containing ligands. bldpharm.com These ligands are readily prepared from chiral amino alcohols through established synthetic routes. diva-portal.orgresearchgate.net The stereocenter, derived from the amino alcohol, is positioned adjacent to the coordinating nitrogen atom of the oxazoline (B21484) ring, allowing for direct influence on the stereochemical outcome of catalytic reactions. bldpharm.com The general synthetic approach involves the condensation of the amino alcohol with a suitable precursor, such as a nitrile or carboxylic acid, to form the oxazoline ring. rsc.org

While direct examples of the synthesis of chiral ligands from 2-anilino-1,2-diphenylethanone are not extensively documented in readily available literature, the established synthetic pathways for converting similar α-amino ketones to chiral 1,2-amino alcohols suggest a clear and feasible route. nih.govrsc.org The resulting 2-anilino-1,2-diphenylethanol, with its defined stereochemistry, would be a valuable precursor for a variety of chiral ligands. After deprotection of the dibenzyl group, the resulting chiral amino alcohol can serve as a useful scaffold for creating chiral ligands or auxiliaries for asymmetric synthesis. rsc.org

The utility of such chiral ligands is demonstrated in a variety of metal-catalyzed asymmetric reactions, where they have shown excellent catalytic activity and enantioselectivity. bldpharm.com The specific structure of the ligand, including the substituents on the oxazoline ring and the backbone, can be tuned to optimize performance for a particular transformation. diva-portal.org

Multi-Component Reactions Involving α-Amino Ketones

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. α-Amino ketones, such as 2-anilino-1,2-diphenylethanone, are valuable substrates for certain MCRs due to the presence of the ketone carbonyl group.

One of the most prominent MCRs that can accommodate ketones is the Ugi reaction. wikipedia.org This four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. mdpi.com The use of ketones as the carbonyl component in the Ugi reaction leads to the formation of highly functionalized, α,α-disubstituted amino acid amides. nih.govresearchgate.net While simple ketones like acetone (B3395972) and cyclohexanone (B45756) often participate readily in one-pot Ugi reactions, acyclic dialkyl and diaryl ketones may require pre-formation of the imine intermediate. nih.gov

The general mechanism of the Ugi reaction commences with the formation of an imine from the ketone and the amine. Subsequent protonation of the imine activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion. This intermediate is then trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable bis-amide product. wikipedia.org

| Ugi Reaction Component | Example Reactant | Role in Reaction |

| Ketone | 2-Anilino-1,2-diphenylethanone | Carbonyl source, forms imine |

| Amine | Primary or secondary amine | Forms imine with the ketone |

| Carboxylic Acid | Acetic acid, etc. | Proton source and nucleophile |

| Isocyanide | tert-Butyl isocyanide, etc. | Carbon source, undergoes nucleophilic attack |

Another significant MCR where ketone functionality is crucial is the Gewald aminothiophene synthesis. This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgsemanticscholar.org The reaction proceeds via an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes, which are important heterocyclic motifs in medicinal chemistry. researchgate.net

| Gewald Reaction Component | Example Reactant | Role in Reaction |

| Ketone | 2-Anilino-1,2-diphenylethanone | Carbonyl source for Knoevenagel condensation |

| α-Cyanoester | Ethyl cyanoacetate | Active methylene (B1212753) compound |

| Sulfur | Elemental Sulfur (S₈) | Source of sulfur for thiophene (B33073) ring |

| Base | Morpholine (B109124), Triethylamine | Catalyst for condensation and cyclization |

The participation of α-amino ketones in these and other MCRs provides a rapid and efficient pathway to generate libraries of complex and diverse molecules from simple starting materials. mdpi.comacs.org This diversity-oriented approach is of significant interest in drug discovery and materials science. nih.govresearchgate.net

Spectroscopic Characterization and Computational Chemistry of 2 Anilino 1,2 Diphenylethanone

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and exploring the conformational landscape of 2-Anilino-1,2-diphenylethanone. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For 2-Anilino-1,2-diphenylethanone, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively uobasrah.edu.iqyoutube.com.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the three aromatic rings, the methine proton (CH), and the amine proton (NH). The aromatic protons would typically appear in the downfield region (approx. 6.5-8.0 ppm), with their splitting patterns revealing their substitution and coupling relationships. The methine proton adjacent to the nitrogen and carbonyl group would likely be a singlet or a doublet (if coupled to the NH proton) and would be shifted downfield. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon (highly downfield, ~190-200 ppm), the methine carbon, and the various aromatic carbons thieme-connect.de.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | ~197 | Carbonyl carbon, highly deshielded. |